molecular formula C21H24N2O2S B318643 N'-([1,1'-biphenyl]-4-ylcarbonyl)-N-ethyl-N-(tetrahydro-2-furanylmethyl)thiourea

N'-([1,1'-biphenyl]-4-ylcarbonyl)-N-ethyl-N-(tetrahydro-2-furanylmethyl)thiourea

Cat. No.: B318643
M. Wt: 368.5 g/mol
InChI Key: PNSADDJLOBQDQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-([1,1'-biphenyl]-4-ylcarbonyl)-N-ethyl-N-(tetrahydro-2-furanylmethyl)thiourea is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a biphenyl core, which is a common motif in many biologically active molecules, and a tetrahydrofuran ring, which adds to its chemical versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-([1,1'-biphenyl]-4-ylcarbonyl)-N-ethyl-N-(tetrahydro-2-furanylmethyl)thiourea typically involves multiple steps, starting with the preparation of the biphenyl-4-carboxylic acid. This is followed by the introduction of the tetrahydrofuran ring and the ethyl group. The final step involves the formation of the carbamothioyl linkage. Common reagents used in these steps include ethyl bromide, tetrahydrofuran, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N'-([1,1'-biphenyl]-4-ylcarbonyl)-N-ethyl-N-(tetrahydro-2-furanylmethyl)thiourea can undergo several types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the ethyl group or the tetrahydrofuran ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

N'-([1,1'-biphenyl]-4-ylcarbonyl)-N-ethyl-N-(tetrahydro-2-furanylmethyl)thiourea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N'-([1,1'-biphenyl]-4-ylcarbonyl)-N-ethyl-N-(tetrahydro-2-furanylmethyl)thiourea exerts its effects is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    N-(furan-2-ylmethyl)-1H-indole-3-carboxamide: Shares a similar structure but with an indole core instead of biphenyl.

    N-(furan-2-ylmethyl)-1H-indole-3-carboxamide derivatives: These compounds have been studied for their anticancer properties.

Uniqueness

N'-([1,1'-biphenyl]-4-ylcarbonyl)-N-ethyl-N-(tetrahydro-2-furanylmethyl)thiourea is unique due to its combination of a biphenyl core and a tetrahydrofuran ring, which imparts distinct chemical and biological properties not found in similar compounds .

Properties

Molecular Formula

C21H24N2O2S

Molecular Weight

368.5 g/mol

IUPAC Name

N-[ethyl(oxolan-2-ylmethyl)carbamothioyl]-4-phenylbenzamide

InChI

InChI=1S/C21H24N2O2S/c1-2-23(15-19-9-6-14-25-19)21(26)22-20(24)18-12-10-17(11-13-18)16-7-4-3-5-8-16/h3-5,7-8,10-13,19H,2,6,9,14-15H2,1H3,(H,22,24,26)

InChI Key

PNSADDJLOBQDQK-UHFFFAOYSA-N

SMILES

CCN(CC1CCCO1)C(=S)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3

Canonical SMILES

CCN(CC1CCCO1)C(=S)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

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